molecular formula C17H14N2O3 B8366493 4-[2-[4-Oxo-3,4-dihydro-3-quinazolinyl]ethoxy]benzaldehyde

4-[2-[4-Oxo-3,4-dihydro-3-quinazolinyl]ethoxy]benzaldehyde

Cat. No. B8366493
M. Wt: 294.30 g/mol
InChI Key: VDVZXPWZBARYTJ-UHFFFAOYSA-N
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Patent
US06310069B1

Procedure details

The title compound (1.5 g 73%) was prepared from 4-oxo-3,4-dihydroquinazoline (1.03 g, 7.05 mmol) and 4-[2-bromoethoxy]benzaldehyde (1.77 g, 7.7 mmol) in the presence of K2CO3 (2.0 g, 14.5 mmol) as base, by a similar procedure to that described in preparation 1.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][NH:3]1.Br[CH2:13][CH2:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]1[CH2:13][CH2:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
O=C1NC=NC2=CC=CC=C12
Name
Quantity
1.77 g
Type
reactant
Smiles
BrCCOC1=CC=C(C=O)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C=NC2=CC=CC=C12)CCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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